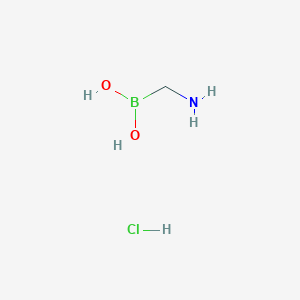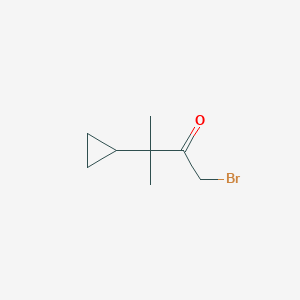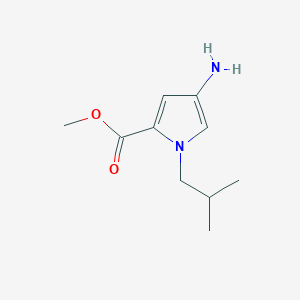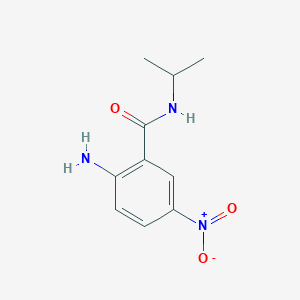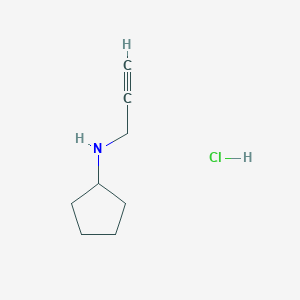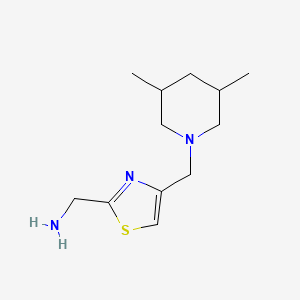![molecular formula C9H14O2S B13543859 Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-thiabicyclo[320]heptane-1-carboxylate is a bicyclic compound that features a sulfur atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable thiol with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic structure .
Applications De Recherche Scientifique
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The sulfur atom in the compound can play a crucial role in these interactions, potentially forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azabicyclo[3.2.0]heptane-2-carboxylates: These compounds share a similar bicyclic structure but contain a nitrogen atom instead of sulfur.
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic framework but differ in the arrangement of atoms and the presence of functional groups.
Uniqueness
Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate is unique due to the presence of the sulfur atom within its bicyclic structure. This sulfur atom imparts distinct chemical properties and reactivity compared to similar compounds containing nitrogen or other elements .
Propriétés
Formule moléculaire |
C9H14O2S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2S/c1-2-11-8(10)9-4-3-7(9)5-12-6-9/h7H,2-6H2,1H3 |
Clé InChI |
DLFFEFMTRUVARQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC1CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
